molecular formula C22H19NO3 B2807746 N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide CAS No. 389065-57-0

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide

Cat. No. B2807746
M. Wt: 345.398
InChI Key: IJSQPCBSRQHHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide is a chemical compound with the linear formula C22H19NO3 . It has a molecular weight of 345.402 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide is defined by its linear formula C22H19NO3 . For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used.


Physical And Chemical Properties Analysis

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide is a poorly soluble compound in water and exhibits moderate solubility in organic solvents such as methanol and ethanol. It is a stable compound at room temperature and is resistant to light and heat.

Scientific Research Applications

Herbicide Development

  • Research on benzamide analogues, including compounds structurally related to "N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide," has demonstrated significant potential in the development of bleaching herbicides. These compounds have shown 100% inhibition against certain weed species at specific application rates, indicating their effectiveness as novel candidates for weed control with a bleaching symptom (Zhang et al., 2021).

Pharmacological Properties

  • Benzamide derivatives have been synthesized and evaluated for their pharmacological properties, including as selective serotonin receptor agonists, which could potentially offer novel therapeutic avenues for conditions such as gastrointestinal motility disorders (Sonda et al., 2004).

Chemical Synthesis and Reactions

  • Studies have also focused on the synthesis and chemical reactions of compounds structurally similar to "N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide," including cyclization reactions to produce quinazolin-4-thiones and related heterocyclic compounds. These reactions are significant for the development of various chemical entities with potential applications in different fields (Hanusek et al., 2006).

Antioxidant Activity

  • Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation mechanisms, which play a crucial role in understanding their antioxidant activities. These studies suggest the potential of such compounds in scavenging free radicals and contributing to antioxidant defenses (Jovanović et al., 2020).

Melanoma Imaging and Therapy

  • Research on N-(dialkylaminoalkyl)benzamides, related to the chemical class of "N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide," has explored their use in imaging melanoma metastases through scintigraphy and SPECT, highlighting the potential for these compounds in diagnosing and potentially treating melanoma (Eisenhut et al., 2000).

Safety And Hazards

Sigma-Aldrich provides this product to researchers and makes no representation or warranty with respect to this product . Therefore, standard safety precautions should be taken during handling and experimentation.

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-15-12-13-19(18(14-15)21(24)16-8-4-3-5-9-16)23-22(25)17-10-6-7-11-20(17)26-2/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSQPCBSRQHHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide

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